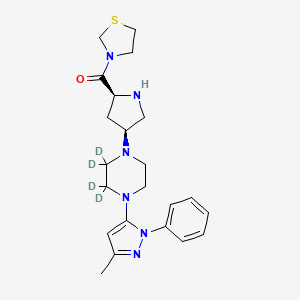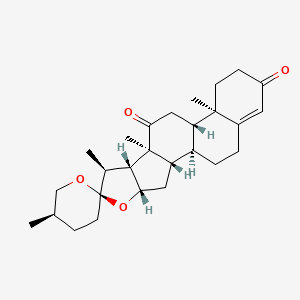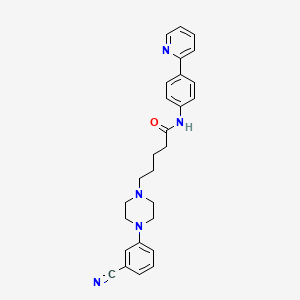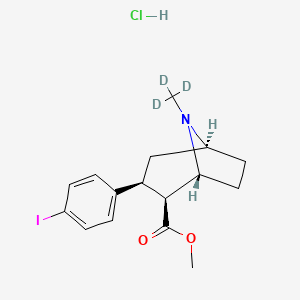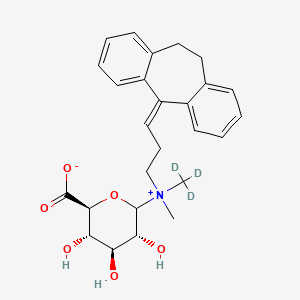
Amitriptyline-N-glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amitriptyline-N-glucuronide-d3 is a deuterium-labeled derivative of Amitriptyline-N-glucuronide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to trace and quantify these molecules during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amitriptyline-N-glucuronide-d3 involves the incorporation of deuterium into the parent compound, Amitriptyline-N-glucuronide. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Amitriptyline-N-glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
Aplicaciones Científicas De Investigación
Amitriptyline-N-glucuronide-d3 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in studies involving the metabolism and pharmacokinetics of amitriptyline.
Biology: The compound is used to investigate the biological pathways and interactions of amitriptyline in living organisms.
Medicine: It aids in the development of new therapeutic drugs by providing insights into the metabolic fate of amitriptyline.
Industry: The compound is utilized in the quality control and validation of pharmaceutical products .
Mecanismo De Acción
The mechanism of action of Amitriptyline-N-glucuronide-d3 is similar to that of its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, increasing their concentration at synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression and other conditions. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparación Con Compuestos Similares
Amitriptyline-N-glucuronide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Amitriptyline-N-glucuronide: The non-deuterated version of the compound.
Nortriptyline-N-glucuronide: A metabolite of nortriptyline with similar properties.
Desipramine-N-glucuronide: Another tricyclic antidepressant metabolite with glucuronide conjugation .
The uniqueness of this compound lies in its use as a stable isotope-labeled compound, which provides enhanced accuracy and precision in scientific research.
Propiedades
Fórmula molecular |
C26H31NO6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-(trideuteriomethyl)azaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27? |
Clave InChI |
WXMXRAPAGYPAJI-SXBMQGCSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


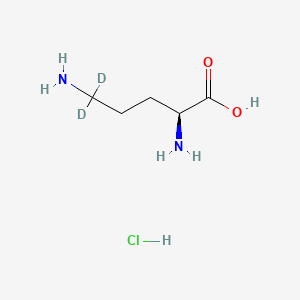
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
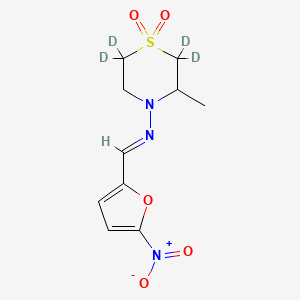
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
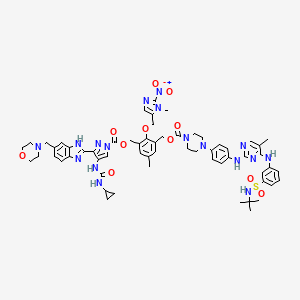
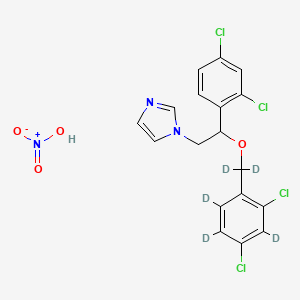

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)


